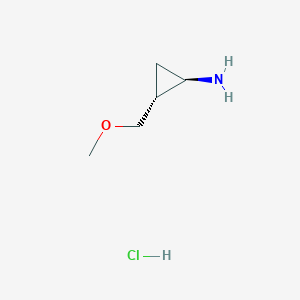![molecular formula C8H5Cl2NS B13565434 4,6-Dichloro-3-methylthieno[2,3-b]pyridine](/img/structure/B13565434.png)
4,6-Dichloro-3-methylthieno[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-3-methylthieno[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H5Cl2NS. It is characterized by a thieno[2,3-b]pyridine core substituted with chlorine atoms at positions 4 and 6, and a methyl group at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methylthieno[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylthiophene-2-carboxylic acid with phosphorus oxychloride (POCl3) to form the corresponding acid chloride, followed by cyclization with ammonia or an amine to yield the thieno[2,3-b]pyridine core. Chlorination at positions 4 and 6 can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4,6-Dichloro-3-methylthieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield 4-amino-6-chloro-3-methylthieno[2,3-b]pyridine, while oxidation can produce this compound sulfone .
科学的研究の応用
4,6-Dichloro-3-methylthieno[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 4,6-Dichloro-3-methylthieno[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids, proteins, or cell membranes .
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-2-methylthieno[2,3-b]pyridine
- 4,6-Dichloro-3-ethylthieno[2,3-b]pyridine
- 4,6-Dichloro-3-phenylthieno[2,3-b]pyridine
Uniqueness
4,6-Dichloro-3-methylthieno[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 4 and 6 enhances its reactivity in substitution reactions, while the methyl group at position 3 influences its electronic properties and interactions with biological targets .
特性
分子式 |
C8H5Cl2NS |
|---|---|
分子量 |
218.10 g/mol |
IUPAC名 |
4,6-dichloro-3-methylthieno[2,3-b]pyridine |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-3-12-8-7(4)5(9)2-6(10)11-8/h2-3H,1H3 |
InChIキー |
HQNROGMWBIZXSE-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=C1C(=CC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


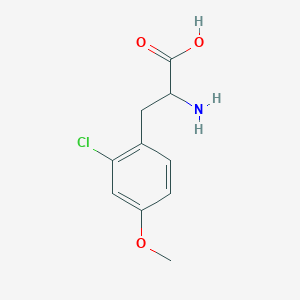
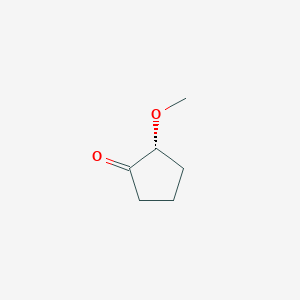
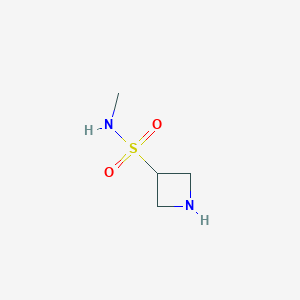
![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)
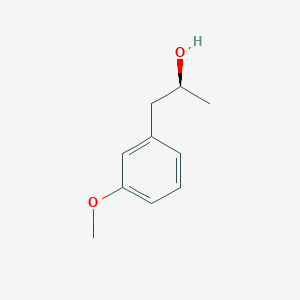
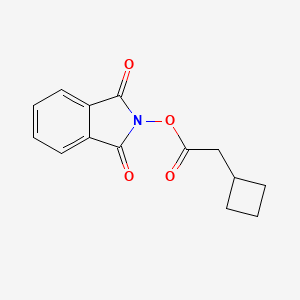

![Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester](/img/structure/B13565379.png)


![{6-Azaspiro[2.5]octan-1-yl}methanamine](/img/structure/B13565401.png)
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol](/img/structure/B13565409.png)

